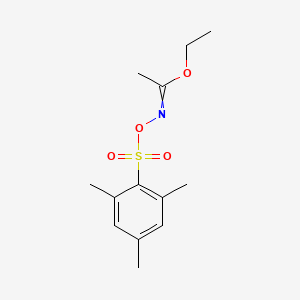

Ethyl O-Mesitylsulfonylacetohydroxamate

Overview

Description

Ethyl O-Mesitylsulfonylacetohydroxamate is a chemical compound with the molecular formula C13H19NO4S and a molecular weight of 285.36 g/mol . It is known for its role as a precursor to powerful aminating reagents . The compound appears as a white to almost white powder or crystal and is sensitive to moisture and heat .

Mechanism of Action

Target of Action

Ethyl O-Mesitylsulfonylacetohydroxamate is primarily targeted towards bastnaesite ores . Bastnaesite ores are one of the most important minerals of rare earth cerium .

Mode of Action

The compound this compound interacts with its target, the bastnaesite ores, through a process known as flotation . This process is a selective screening of minerals to separate and float different minerals based on the hydrophilic/hydrophobic nature of collector molecules and the difference in the affinity to the surface of different minerals .

Biochemical Pathways

It is known that the compound plays a significant role in the flotation process of bastnaesite ores .

Pharmacokinetics

It is known that the compound has a molecular weight of 28536 , which may influence its bioavailability.

Result of Action

The result of the action of this compound is the improved flotation performance and recovery of bastnaesite ores . The compound has been found to have better collection ability and flotation performance than the most commonly used collector, salicylhydroxamic acid .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of fine mineral particles, complex embedding, and high mud content in the bastnaesite ores . These factors can affect the compound’s action, efficacy, and stability.

Preparation Methods

Ethyl O-Mesitylsulfonylacetohydroxamate can be synthesized through various synthetic routes. One common method involves the reaction of O-Mesitylenesulfonylhydroxylamine with ethyl acetate under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure high yield and purity . Industrial production methods may involve scaling up this reaction and optimizing conditions to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Ethyl O-Mesitylsulfonylacetohydroxamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl O-Mesitylsulfonylacetohydroxamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl O-Mesitylsulfonylacetohydroxamate can be compared with other similar compounds such as:

Ethyl O-Methylsulfonylacetohydroxamate: Similar in structure but with a methyl group instead of a mesityl group.

Ethyl N-(Mesitylsulfonyl)oxyacetimidate: Another related compound with slight structural differences.

The uniqueness of this compound lies in its specific functional groups and reactivity, making it particularly useful as a precursor for aminating reagents .

Biological Activity

Ethyl O-mesitylsulfonylacetohydroxamate (EMSA) is a compound of increasing interest in various fields, particularly in biochemistry and materials science. This article explores its biological activity, focusing on its mechanisms of action, efficacy in specific applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C₁₁H₁₃N₃O₃S

- CAS Number : 38202-27-6

- Molecular Weight : 273.3 g/mol

- Appearance : White to light yellow crystalline powder

The compound features a mesitylenesulfonyl group, which contributes to its unique biological activity by enhancing its interaction with biological targets.

EMSA primarily functions as a neutrophil elastase inhibitor , which is crucial for modulating inflammatory responses. Neutrophil elastase is an enzyme that plays a significant role in the degradation of extracellular matrix components, leading to tissue damage in chronic inflammatory conditions. By inhibiting this enzyme, EMSA can potentially mitigate the effects of diseases such as Chronic Obstructive Pulmonary Disease (COPD) and fibrosis .

Inhibitory Potency

The inhibitory potency of EMSA has been assessed through various assays:

- Half Maximal Inhibitory Concentration (IC50) : The IC50 value for EMSA against neutrophil elastase has shown favorable results, indicating strong inhibitory capabilities.

- In Vivo Efficacy : Studies have demonstrated that EMSA exhibits significant efficacy in animal models of lung injury induced by neutrophil elastase, with observed reductions in inflammation and tissue damage .

Applications in Mineral Processing

In addition to its biological applications, EMSA has been investigated as a collector in the flotation process for bastnaesite ores. This novel application highlights its versatility:

- Flotation Performance : Comparative studies indicate that EMSA outperforms traditional collectors like salicylhydroxamic acid (C2) in terms of collection ability and flotation efficiency. The adsorption energies calculated for EMSA on bastnaesite surfaces were more favorable than those for C2, suggesting enhanced selectivity and efficiency .

| Collector | Adsorption Energy (eV) | Performance |

|---|---|---|

| EMSA | -1.79 | Superior |

| C2 | -1.44 | Standard |

Case Studies and Research Findings

- Neutrophil Elastase Inhibition :

- Flotation Tests :

- Metabolic Stability :

Properties

IUPAC Name |

ethyl (1E)-N-(2,4,6-trimethylphenyl)sulfonyloxyethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-6-17-12(5)14-18-19(15,16)13-10(3)7-9(2)8-11(13)4/h7-8H,6H2,1-5H3/b14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCBSWBQAXTILK-WYMLVPIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NOS(=O)(=O)C1=C(C=C(C=C1C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=N/OS(=O)(=O)C1=C(C=C(C=C1C)C)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38202-27-6 | |

| Record name | Ethyl O-methylsulphonylacetohydroxamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038202276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl O-methylsulphonylacetohydroxamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ethyl O-Mesitylsulfonylacetohydroxamate interact with bastnaesite and what are the downstream effects?

A1: this compound (C1) demonstrates a strong affinity for the (110) plane of bastnaesite, a mineral rich in rare-earth elements. [] This interaction is characterized by a strong adsorption energy of -1.79 eV and a short adsorption height of 1.65 Å. [] The strong binding of C1 to the bastnaesite surface is attributed to significant orbital hybridization, indicating robust electronic interactions. [] This interaction makes C1 an effective collector, enhancing the flotation separation of bastnaesite from other minerals in the ore. [] This ultimately leads to improved recovery of bastnaesite, which is crucial for the extraction of valuable rare-earth elements. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.